

Application Note: Modular Synthesis of 1,4-Diazepane Sulfonamides from Primary Amines

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Compound of Interest

Compound Name: 1,4-Diazepane-1-sulfonamide
hydrochloride

CAS No.: 1430849-11-8

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Executive Summary

The 1,4-diazepane (homopiperazine) ring is a crucial pharmacophore due to its conformational flexibility, which allows it to mimic peptide turns and bind to diverse biological targets. While commercially available as the unsubstituted core, the "decoration" of the ring is often limited by the availability of precursors.

This protocol details the de novo synthesis of the diazepane core starting from diverse primary amines (

). This approach allows the

-group to be introduced early as a structural element (N1-substituent), followed by ring closure and late-stage sulfonylation at the N4 position.

Key Advantages[1][2]

- Diversity: Any non-sterically hindered primary amine can serve as the starting material.

- Scalability: The solution-phase route is scalable to multi-gram quantities.
- Modularity: The sulfonamide "warhead" is introduced in the final step, enabling rapid SAR (Structure-Activity Relationship) cycling.

Strategic Reaction Pathway

The synthesis overcomes the entropic disfavor of forming a 7-membered ring by utilizing a stepwise "build-and-cyclize" strategy.

Mechanism Visualization

The following diagram illustrates the core logic: Mono-cyanoethylation

Reduction

Cyclization.



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Caption: Step-wise construction of the 1,4-diazepane core from a primary amine precursor.

Protocol A: Solution-Phase Synthesis (Detailed)

Phase 1: Mono-Cyanoethylation (The Critical Step)

The reaction of a primary amine with acrylonitrile is a Michael addition. The challenge is preventing the bis-addition (formation of the tertiary amine).

Reagents:

- Primary Amine (1.0 equiv)
- Acrylonitrile (1.1 equiv)
- Solvent: Methanol or Ethanol

- Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)

Procedure:

- Dissolve the primary amine (e.g., benzylamine, 10 mmol) in Methanol (20 mL).
- Add the catalyst (Yb(OTf)₃) (5 mol%) or Glacial Acetic Acid (10 mol%) (Acetic Acid is preferred for high selectivity).
- Add Acrylonitrile (11 mmol) dropwise at 0°C.
- Allow to warm to RT and stir for 12–24 hours.
- Validation: Monitor by TLC/LCMS. Bis-alkylation is the main impurity.
- Workup: Concentrate in vacuo. Purification via flash chromatography (SiO₂, Hexane/EtOAc) is usually required to remove trace bis-alkylated byproduct.

Expert Insight: If using valuable amines, use a large excess of the amine (2-3 equiv) to statistically favor mono-addition, then recover the unreacted starting material.

Phase 2: Protection and Reduction

The secondary amine must be protected to prevent interference during nitrile reduction and cyclization.

Procedure:

- Boc Protection: Dissolve the mono-cyanoethylated amine in DCM. Add Boc₂O (1.1 equiv) and TEA (1.5 equiv). Stir 4h. Aqueous workup.

- Nitrile Reduction: Dissolve the N-Boc intermediate in Methanol. Add Raney Nickel (approx. 20% w/w) and expose to H

atmosphere (balloon pressure or 50 psi in a Parr shaker).

- Alternative: BH

·THF reflux can be used if the R-group is sensitive to hydrogenation.

- Result: N-Boc-N-substituted-1,3-propanediamine.

Phase 3: Cyclization to the Diazepan-5-one

Constructing the ring via amide bond formation (lactamization).

Reagents:

- Chloroacetyl chloride (1.1 equiv)
- Base: NaH (2.5 equiv) or K

CO

(excess) in DMF.

Procedure:

- Dissolve the diamine in dry THF (0.1 M concentration - High Dilution is critical).
- Add TEA (1.2 equiv) and cool to 0°C.
- Add Chloroacetyl chloride dropwise. This forms the linear chloroacetamide.
- Cyclization: Add NaH (2.5 equiv) slowly. Heat to reflux for 4–6 hours.
- Mechanism: Intramolecular

displacement of the chloride by the N-Boc protected nitrogen (after in situ deprotonation/activation) or the free amine depending on the specific protecting group strategy.

- Note: It is often cleaner to acylate the primary amine first, then cyclize onto the secondary amine.

Phase 4: Reduction and Functionalization

Procedure:

- Lactam Reduction: Treat the diazepam-5-one with BH
·THF (3 equiv) in refluxing THF for 4h. Quench with MeOH/HCl.
- Sulfonylation: The resulting product is an N1-substituted 1,4-diazepane with a free N4.
 - Dissolve in DCM. Add DIPEA (2.0 equiv).
 - Add Sulfonyl Chloride (, 1.1 equiv).
 - Stir at RT for 2h.

Protocol B: Solid-Phase Synthesis (Library Scale)

For generating libraries (e.g., 96-well format), solid-phase synthesis (SPS) is superior. This route produces 1,4-diazepane-2,5-diones, which can be used as-is or reduced.

Resin: 2-Chlorotrityl Chloride Resin (2-CTC).

Workflow Table

Step	Operation	Reagents/Conditions	Chemical Transformation
1	Loading	Resin + Fmoc-AA-OH + DIPEA (DCM)	Immobilization of first amino acid (AA1)
2	Deprotection	20% Piperidine in DMF	Removal of Fmoc
3	Reductive Alkylation	Resin-AA1-NH + Fmoc-Amino Aldehyde + NaBH(OAc)	Formation of secondary amine linkage
4	Fmoc Removal	20% Piperidine in DMF	Expose secondary amine
5	Cyclization	DIC / HOBt / DIPEA (dilute)	Intramolecular Amide Bond Formation
6	Cleavage	1% TFA in DCM	Release of Diazepane-2,5-dione

Note: To obtain the sulfonamide, the N1 position (from the amino aldehyde) or the alpha-nitrogen of AA1 must be functionalized. A common variation uses N-sulfonylation of the linear intermediate before cyclization, though this often hinders cyclization. A better approach is to use a Backbone Amide Linker (BAL) to anchor the nitrogen, build the ring, and then sulfonylate the remaining nitrogen in solution after cleavage.

Analytical Data & Validation

Expected NMR Signatures (Solution Phase Product)

For a generic 1-benzyl-4-tosyl-1,4-diazepane:

- ¹H NMR (400 MHz, CDCl₃):
 - 7.70 (d, 2H, Tosyl), 7.30 (m, 7H, Benzyl + Tosyl).
 - 3.60 (s, 2H, Benzyl-CH₂).
 - 3.40–3.20 (m, 4H, N-CH₂ adjacent to Sulfonyl).
 - 2.70–2.60 (m, 4H, N-CH₂ adjacent to Benzyl).
 - 1.85 (quint, 2H, C-CH₂-C, the homopiperazine bridge).

- MS (ESI):
peak corresponding to MW.

Troubleshooting Guide

Issue	Probable Cause	Solution
Bis-cyanoethylation	Amine is too nucleophilic or excess acrylonitrile used.	Use 3.0 equiv of primary amine; use Yb(OTf) ₃ catalyst.
Incomplete Cyclization	Concentration too high (intermolecular polymerization).	Run cyclization at 0.05 M or lower (High Dilution). Add reagent slowly.
Low Yield in Reduction	Borane complexation with amine.	Ensure rigorous acid quench (MeOH/HCl) and reflux to break B-N bonds.

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